molecular formula C17H18N4O3S B14128872 [4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone

[4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone

Cat. No.: B14128872
M. Wt: 358.4 g/mol
InChI Key: JRNXAQINDCOHGS-UHFFFAOYSA-N
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Description

[4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring, a bicycloheptane moiety, and a nitrophenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bicycloheptane moiety and the nitrophenyl group. Common reagents used in these reactions include thioamides, halogenated bicycloheptanes, and nitrobenzene derivatives. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In industrial applications, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for use in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

[4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone

InChI

InChI=1S/C17H18N4O3S/c18-16-15(14(22)11-3-1-2-4-13(11)21(23)24)25-17(20-16)19-12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,18H2,(H,19,20)

InChI Key

JRNXAQINDCOHGS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N

Origin of Product

United States

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